Cas no 1485093-52-4 (3-Amino-1-(2,3-dichlorophenyl)propan-1-ol)

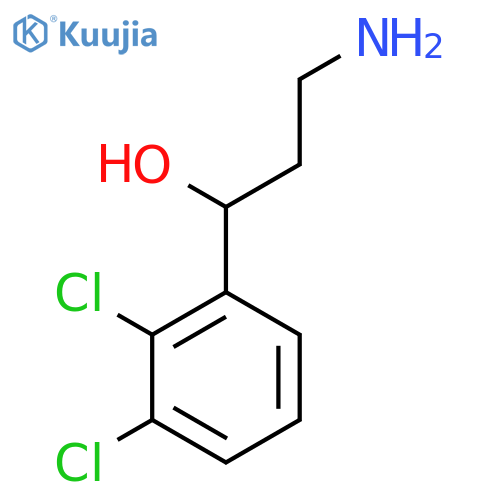

1485093-52-4 structure

商品名:3-Amino-1-(2,3-dichlorophenyl)propan-1-ol

CAS番号:1485093-52-4

MF:C9H11Cl2NO

メガワット:220.095740556717

CID:5281302

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(2,3-dichlorophenyl)propan-1-ol

- 3-Amino-1-(2,3-dichlorophenyl)propan-1-ol

-

- インチ: 1S/C9H11Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4-5,12H2

- InChIKey: PSLODMRSWABYTE-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CC=1C(CCN)O)Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- トポロジー分子極性表面積: 46.2

- 疎水性パラメータ計算基準値(XlogP): 1.7

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682404-2.5g |

3-amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 2.5g |

$1454.0 | 2023-03-11 | ||

| Enamine | EN300-682404-0.25g |

3-amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 0.25g |

$683.0 | 2023-03-11 | ||

| Enamine | EN300-682404-5.0g |

3-amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 5.0g |

$2152.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087211-1g |

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 95% | 1g |

¥3220.0 | 2023-04-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087211-5g |

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 95% | 5g |

¥9352.0 | 2023-04-01 | |

| Enamine | EN300-682404-0.5g |

3-amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 0.5g |

$713.0 | 2023-03-11 | ||

| Enamine | EN300-682404-10.0g |

3-amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 10.0g |

$3191.0 | 2023-03-11 | ||

| Enamine | EN300-682404-0.05g |

3-amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 0.05g |

$624.0 | 2023-03-11 | ||

| Enamine | EN300-682404-1.0g |

3-amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-682404-0.1g |

3-amino-1-(2,3-dichlorophenyl)propan-1-ol |

1485093-52-4 | 0.1g |

$653.0 | 2023-03-11 |

3-Amino-1-(2,3-dichlorophenyl)propan-1-ol 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1485093-52-4 (3-Amino-1-(2,3-dichlorophenyl)propan-1-ol) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2230780-65-9(IL-17A antagonist 3)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬